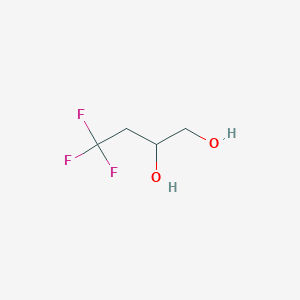

4,4,4-Trifluorobutane-1,2-diol

CAS No.: 2106-73-2

Cat. No.: VC4388982

Molecular Formula: C4H7F3O2

Molecular Weight: 144.093

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2106-73-2 |

|---|---|

| Molecular Formula | C4H7F3O2 |

| Molecular Weight | 144.093 |

| IUPAC Name | 4,4,4-trifluorobutane-1,2-diol |

| Standard InChI | InChI=1S/C4H7F3O2/c5-4(6,7)1-3(9)2-8/h3,8-9H,1-2H2 |

| Standard InChI Key | PUJVEZNNSKLBOA-UHFFFAOYSA-N |

| SMILES | C(C(CO)O)C(F)(F)F |

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s IUPAC name, 4,4,4-trifluorobutane-1,2-diol, reflects its substitution pattern:

-

Hydroxyl groups at C1 and C2 enable hydrogen bonding and participation in condensation or oxidation reactions.

-

Trifluoromethyl group at C4 introduces steric bulk and electron-withdrawing effects, stabilizing intermediates in synthetic pathways .

The molecular formula (C₄H₇F₃O₂) corresponds to a molar mass of 144.09 g/mol. Its SMILES notation, C(C(CO)O)C(F)(F)F, and InChIKey (PUJVEZNNSKLBOA-UHFFFAOYSA-N) provide unambiguous identifiers for database searches .

Table 1: Key Structural and Spectral Data

Spectroscopic Features

Nuclear Magnetic Resonance (NMR) and mass spectrometry are critical for structural elucidation:

-

¹H NMR: Signals for hydroxyl protons (δ 1.5–2.5 ppm) and methylene groups adjacent to fluorine (δ 3.0–4.0 ppm).

-

¹⁹F NMR: A singlet near δ -70 ppm confirms the trifluoromethyl group .

-

MS (EI): Fragmentation patterns show peaks at m/z 145 ([M+H]⁺) and 143 ([M-H]⁻) .

Synthesis and Industrial Production

Synthetic Routes

While direct methods for 4,4,4-trifluorobutane-1,2-diol are scarce, analogous fluorinated diols provide insights:

Hydration of Fluorinated Alkenes

Patent WO2006043946A1 describes the production of 4,4,4-trifluorobutane-2-one via dehydrofluorination of 1,1,1,3,3-pentafluorobutane, followed by acid-catalyzed hydration . Adapting this approach, the diol could form via further reduction or hydroxylation:

Organocatalytic Asymmetric Synthesis

L-Prolinamide-catalyzed aldol reactions of trifluoroacetaldehyde hemiacetals with aldehydes yield enantiomerically enriched 1,3-diols . Modifying this strategy to favor 1,2-diol formation remains an area of exploration.

Industrial Scalability

Current production is limited to research-scale quantities (e.g., 100 mg from Sigma-Aldrich at $444.60) . Barriers include:

-

Purification Challenges: Separation from regioisomers requires advanced chromatography .

-

Corrosive Byproducts: HF generation during synthesis demands HF-resistant reactors (e.g., Monel alloy) .

Chemical Reactivity and Applications

Reactivity Profile

-

Oxidation: Hydroxyl groups oxidize to ketones or carboxylic acids, useful in synthesizing fluorinated intermediates.

-

Esterification: Reacts with acyl chlorides to form esters, enhancing lipophilicity for drug delivery systems.

-

Coordination Chemistry: Acts as a bidentate ligand for lanthanides, enabling chiral sensing applications .

Pharmaceutical Applications

Though direct studies are lacking, structural analogs demonstrate:

-

Antiplasmodial Activity: Fluorinated quinoxaline di-N-oxides inhibit Plasmodium falciparum .

-

Enzyme Inhibition: Trifluoromethyl groups enhance binding to hydrophobic enzyme pockets .

| Hazard Class | Category | Precautionary Measures |

|---|---|---|

| Flammability | Category 4 | Avoid open flames |

| Skin Irritation | Category 2 | Wear nitrile gloves |

| Eye Damage | Category 2A | Use safety goggles |

| Respiratory Irritation | Category 3 | Use fume hoods |

Future Directions and Challenges

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume